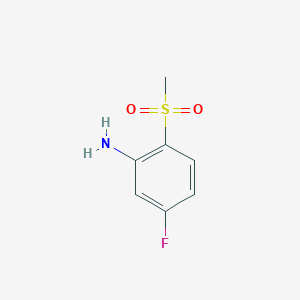

5-Fluoro-2-methylsulfonylaniline

Description

BenchChem offers high-quality 5-Fluoro-2-methylsulfonylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methylsulfonylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVFGNHBSCURJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626549 | |

| Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-65-0 | |

| Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Fluoro-Methylsulfonylanilines, with a Focus on the Isomer 5-Fluoro-2-methylsulfonylaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Isomeric Scarcity

In the realm of fine chemical synthesis and drug discovery, the precise characterization of molecular isomers is paramount. The positional arrangement of functional groups on an aromatic ring can dramatically alter a compound's physicochemical properties, thereby influencing its reactivity, bioavailability, and safety profile. This guide addresses the physical properties of 5-Fluoro-2-methylsulfonylaniline, a compound of interest in medicinal chemistry.

It is crucial to state at the outset that a comprehensive search of the scientific literature and chemical databases reveals a significant lack of experimentally determined physical property data specifically for the 5-Fluoro-2-methylsulfonylaniline isomer. This scarcity is not uncommon for novel or less-studied compounds.

Therefore, this guide adopts a dual strategy. Firstly, it provides a thorough compilation of available data for closely related isomers, namely 3-Fluoro-4-(methylsulfonyl)aniline and 2-Fluoro-5-(methylsulfonyl)aniline, alongside the potential precursor, 5-Fluoro-2-methylaniline. By presenting this information, we aim to provide a valuable comparative dataset for researchers working with this class of compounds.

Secondly, this document will delve into the theoretical underpinnings of how the specific placement of the fluoro and methylsulfonyl groups is expected to influence the physical properties of the aniline scaffold. This predictive analysis, grounded in established principles of physical organic chemistry, will offer a scientifically reasoned estimation of the properties of 5-Fluoro-2-methylsulfonylaniline.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in understanding a compound's physical properties is a thorough analysis of its molecular structure. The interplay of the electron-donating amino group, the electron-withdrawing and polar methylsulfonyl group, and the electronegative fluorine atom dictates the molecule's overall polarity, potential for intermolecular interactions, and consequently, its bulk physical properties.

Table 1: Molecular and Computed Properties of 5-Fluoro-2-methylsulfonylaniline and Related Isomers

| Property | 5-Fluoro-2-methylsulfonylaniline (Predicted) | 3-Fluoro-4-(methylsulfonyl)aniline[1] | 2-Fluoro-5-(methylsulfonyl)aniline | 5-Fluoro-2-methylaniline[2] |

| CAS Number | Not Available | 252561-34-5[1] | 387358-51-2 | 367-29-3[2] |

| Molecular Formula | C₇H₈FNO₂S | C₇H₈FNO₂S[1] | C₇H₈FNO₂S | C₇H₈FN[2] |

| Molecular Weight | 189.21 g/mol | 189.21 g/mol [1] | 189.21 g/mol | 125.15 g/mol [2] |

| Appearance | Likely a crystalline solid | Not specified | Not specified | Crystalline Solid or Liquid[3] |

| Melting Point (°C) | Estimated >100 | Not Available | Not Available | 36[2] |

| Boiling Point (°C) | High, likely with decomposition | Not Available | Not Available | 83 at 14 mmHg[2] |

| Solubility | Predicted low solubility in water, soluble in polar organic solvents | Predicted low solubility in water | Predicted low solubility in water | Insoluble in water[2] |

| pKa (predicted) | < 3.44 | Not Available | Not Available | 3.44 ± 0.10[3] |

| LogP (predicted) | > 0.6 | 0.6[1] | Not Available | 1.716 |

The Influence of Isomeric Position on Physical Properties

The arrangement of the fluoro and methylsulfonyl substituents relative to the amino group is critical in determining the physical properties of the molecule.

-

Melting Point: The melting point is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces. For 5-Fluoro-2-methylsulfonylaniline, the bulky methylsulfonyl group ortho to the amino group may introduce steric hindrance, potentially disrupting crystal packing compared to a para-substituted isomer. However, the strong dipole-dipole interactions from the sulfonyl group and hydrogen bonding from the amine group would contribute to a relatively high melting point, likely exceeding that of its precursor, 5-Fluoro-2-methylaniline (36 °C)[2]. The presence of both strong hydrogen bond donors (-NH₂) and acceptors (-SO₂) would facilitate strong intermolecular hydrogen bonding, leading to a higher melting point.

-

Boiling Point: The boiling point is primarily determined by intermolecular forces. The high polarity imparted by the methylsulfonyl group and the potential for hydrogen bonding from the aniline moiety suggest a high boiling point for 5-Fluoro-2-methylsulfonylaniline. It is likely that this compound would decompose before reaching its boiling point at atmospheric pressure.

-

Solubility: The "like dissolves like" principle is key here. The aniline ring provides lipophilic character, while the amino and methylsulfonyl groups introduce polarity and hydrogen bonding capabilities. The overall solubility in water is expected to be low due to the dominance of the aromatic ring. However, it is predicted to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, which can engage in hydrogen bonding and dipole-dipole interactions.

-

Acidity/Basicity (pKa): The amino group of aniline is weakly basic. The presence of the strongly electron-withdrawing methylsulfonyl group, particularly in the ortho position, is expected to significantly decrease the basicity of the amino group in 5-Fluoro-2-methylsulfonylaniline. The pKa is therefore predicted to be lower than that of 5-Fluoro-2-methylaniline (predicted pKa 3.44)[3].

Experimental Protocols for Physicochemical Characterization

For researchers who synthesize 5-Fluoro-2-methylsulfonylaniline, the following are generalized protocols for the determination of its key physical properties.

Melting Point Determination (Capillary Method)

This standard technique provides a sharp melting range for a pure crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the synthesized 5-Fluoro-2-methylsulfonylaniline is a dry, finely powdered solid. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample (2-3 mm in height).

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Recording the Melting Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents is a fundamental physical property.

Apparatus:

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

Sample Addition: Add a small, accurately weighed amount of 5-Fluoro-2-methylsulfonylaniline (e.g., 1-5 mg) to a test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for at least one minute.

-

Observation: Visually inspect the mixture for any undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic and Analytical Characterization

While not strictly "physical properties" in the same vein as melting or boiling points, spectroscopic data are intrinsic characteristics of a molecule and are vital for its identification and confirmation of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the splitting patterns of the aromatic protons influenced by both the fluorine and the other substituents. The chemical shifts of the amino protons would be informative.

-

¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: This would show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively), and C-F stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.

Safety and Handling of Fluoro-Methylsulfonylaniline Derivatives

Given the absence of a specific Safety Data Sheet (SDS) for 5-Fluoro-2-methylsulfonylaniline, it is imperative to handle this compound with the utmost caution, assuming it possesses hazards similar to or greater than its known isomers.

General Hazards of Related Compounds:

-

Acute Toxicity: Isomers such as 2-Fluoro-3-(methylsulfonyl)aniline are classified as harmful if swallowed (H302), in contact with skin (H312 - for some isomers), or if inhaled (H332 - for some isomers)[4].

-

Skin and Eye Irritation: Many related anilines cause skin irritation (H315) and serious eye irritation (H319)[4].

-

Respiratory Irritation: May cause respiratory irritation (H335)[4].

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes[5]. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].

Conclusion and Future Directions

While the specific physical properties of 5-Fluoro-2-methylsulfonylaniline remain to be experimentally determined, this guide provides a robust framework for researchers in the field. By presenting data on related isomers and discussing the expected influence of its unique substitution pattern, we offer a scientifically grounded starting point for its study. The experimental protocols detailed herein provide a clear path for the characterization of this and other novel compounds.

It is our hope that this guide will not only serve as a valuable resource but also stimulate further research into this and other under-characterized isomers, ultimately contributing to the broader landscape of medicinal and materials chemistry.

References

-

PubChem. (n.d.). 3-Fluoro-4-(methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PureSynth. (n.d.). 5-Fluoro-2-Methylaniline 98.0%(GC). Retrieved February 2, 2026, from [Link]

Sources

Navigating the Synthesis and Application of Fluorinated Methylsulfonylanilines: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of a key fluorinated building block, with a focus on 3-Fluoro-4-(methylsulfonyl)aniline . While the initial topic of interest was 5-Fluoro-2-methylsulfonylaniline, publicly available data for this specific isomer is scarce. Therefore, this guide will center on the well-characterized and structurally related isomer, 3-Fluoro-4-(methylsulfonyl)aniline, to ensure scientific accuracy and practical utility for researchers, scientists, and drug development professionals. This compound serves as a vital intermediate in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1][2][3]

Physicochemical Properties of 3-Fluoro-4-(methylsulfonyl)aniline

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed properties of 3-Fluoro-4-(methylsulfonyl)aniline.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂S | PubChem[4] |

| Molecular Weight | 189.21 g/mol | PubChem[4] |

| IUPAC Name | 3-fluoro-4-methylsulfonylaniline | PubChem[4] |

| CAS Number | 252561-34-5 | PubChem[4] |

| XLogP3 | 0.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

The Role of Fluorine in Modulating Molecular Properties

The presence of a fluorine atom on the aromatic ring of methylsulfonylaniline derivatives is a deliberate strategic choice in molecular design. Fluorine's high electronegativity can significantly impact the acidity and basicity of nearby functional groups, alter the molecule's conformational preferences, and block sites of metabolic degradation.[2][5] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and increased target selectivity, making these compounds highly valuable in drug discovery.[1][3][5]

Caption: A potential synthetic pathway for a fluorinated aniline.

Hypothetical Synthetic Protocol:

-

Diazotization: Begin with an appropriate aniline precursor. The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Schiemann Reaction: The diazonium salt is then subjected to a Schiemann reaction, where it is treated with fluoroboric acid (HBF₄) to introduce the fluorine atom onto the aromatic ring, yielding a fluoroaromatic intermediate.

-

Sulfonylation: The resulting fluoroaromatic compound can then be sulfonylated, for instance, through chlorosulfonation followed by reaction with a methylating agent to form the methylsulfonyl group.

-

Nitration and Reduction: A nitro group can be introduced onto the ring, followed by reduction to the corresponding amine to yield the final 3-Fluoro-4-(methylsulfonyl)aniline product. The regioselectivity of these steps would need to be carefully controlled.

It is imperative to note that this is a generalized and hypothetical pathway. The actual synthesis would require extensive experimental optimization and characterization at each step.

Analytical Characterization

The identity and purity of 3-Fluoro-4-(methylsulfonyl)aniline should be rigorously confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and quantify any impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation and to ensure the correct isomeric form has been synthesized. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups present in the molecule, such as the N-H, S=O, and C-F bonds. |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly adhered to when handling 3-Fluoro-4-(methylsulfonyl)aniline and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6][7]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [6][7]* Handling: Avoid direct contact with skin and eyes. [6]Do not eat, drink, or smoke in the laboratory. [7][8]Wash hands thoroughly after handling. [6][7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. [6]

Conclusion

3-Fluoro-4-(methylsulfonyl)aniline is a valuable and versatile fluorinated building block with significant potential in pharmaceutical and materials science research. Its unique combination of a fluorine atom, an amino group, and a methylsulfonyl group on an aromatic ring provides a powerful platform for the design and synthesis of novel functional molecules. A thorough understanding of its physicochemical properties, coupled with careful synthetic planning and rigorous analytical characterization, is essential for harnessing its full potential in driving scientific innovation.

References

- PureSynth. (n.d.). 5-Fluoro-2-Methylaniline 98.0%(GC).

- Chem-Impex. (n.d.). 5-Fluoro-2-methylaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Unlock the Power of 5-Fluoro-2-methylaniline.

- Apollo Scientific. (n.d.). 5-Fluorouracil Safety Data Sheet.

- Chem-Impex. (n.d.). 2-Fluoro-5-methylaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). 5-Fluoro-2-methylaniline: The Fluorinated Intermediate Driving Innovation in Specialty Chemicals.

- PubChem. (n.d.). 3-Fluoro-4-(methylsulfonyl)aniline. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). 2-Fluoro-5-methylaniline, 98%.

- Chem-Impex. (n.d.). 2-Fluoro-4-methylaniline.

- El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(1), 1-38.

- Synquest Labs. (2016). 2-Fluoro-4-(methylsulfonyl)aniline Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-5-(methylsulfonyl)aniline.

- CymitQuimica. (2024, December 19). 2-(Methylsulfonyl)aniline Safety Data Sheet.

- Fisher Scientific. (2025, December 22). 5-Fluoro-2-methylaniline Safety Data Sheet.

- Opatrilova, R., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. Current Pharmaceutical Analysis, 7(1), 1-11.

- Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-34).

- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

- Sigma-Aldrich. (2025, May 20). Safety Data Sheet.

- Ni, C., & Hu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109679.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Fluoro-4-(methylsulfonyl)aniline | C7H8FNO2S | CID 22316609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

5-Fluoro-2-methylsulfonylaniline material safety data sheet (MSDS)

Topic: 5-Fluoro-2-methylsulfonylaniline Material Safety Data Sheet (MSDS) Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Safety, Handling, and Application Protocols for Drug Discovery

Executive Summary & Chemical Identity[1][2][3]

This guide transcends the standard regulatory MSDS by integrating field-proven handling protocols with the structural logic of 5-Fluoro-2-methylsulfonylaniline . As a specialized intermediate in the synthesis of kinase inhibitors and antibody-drug conjugates (ADCs), this compound presents a unique duality: the metabolic stability of the fluorine substituent and the electronic withdrawal of the sulfonyl group.

Understanding these properties is critical not just for synthesis yield, but for personnel safety. The electron-deficient aniline moiety poses specific toxicological risks—notably methemoglobinemia—that require distinct medical surveillance protocols compared to standard organic bases.

Core Chemical Data

| Parameter | Specification |

| Chemical Name | 5-Fluoro-2-(methylsulfonyl)aniline |

| CAS Number | 1000339-65-0 |

| Synonyms | 5-Fluoro-2-methanesulfonylaniline; 2-Amino-4-fluorophenyl methyl sulfone |

| Molecular Formula | C₇H₈FNO₂S |

| Molecular Weight | 189.21 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| Melting Point | 128–132 °C (Typical range for this class; verify per batch) |

Hazard Identification: Structure-Activity Relationship (SAR) Analysis

Rather than simply listing H-codes, we analyze why this molecule is hazardous based on its functional groups.

The Aniline Vector (Toxicity)

The primary hazard stems from the primary amine attached to the benzene ring. Unlike simple aliphatic amines, anilines require metabolic activation.

-

Mechanism: The liver metabolizes the aniline moiety via CYP450 enzymes into N-hydroxylamines.

-

Effect: These metabolites oxidize Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺) methemoglobin, which cannot transport oxygen.

-

Clinical Sign: Cyanosis (blue skin/lips) despite normal respiration.

The Sulfonyl & Fluorine Vectors (Reactivity)

-

Sulfonyl Group (-SO₂Me): Strongly electron-withdrawing. It reduces the basicity of the aniline nitrogen, making it less reactive to protons but potentially more acidic. It also increases the compound's polarity.

-

Fluorine (-F): Increases lipophilicity and metabolic stability, potentially prolonging the biological half-life of the compound if ingested.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed |

| Skin Irritation | Cat 2 | H315: Causes skin irritation |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation |

Emergency Response & Medical Surveillance

Standard First Aid is insufficient. Specific counter-measures for aniline poisoning must be available.

Advanced First Aid Protocols

-

Inhalation: Remove to fresh air. Do not use mouth-to-mouth resuscitation; use a pocket mask to prevent rescuer contamination.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone at solubilizing lipophilic anilines.

-

Eye Contact: Rinse for 15 minutes.[1][2] The sulfonyl group can cause persistent irritation; consult an ophthalmologist.

Cyanosis Management (The "Blue Patient" Protocol)

If a researcher exhibits signs of cyanosis (blue lips/fingernails), headache, or dizziness:

-

Immediate Action: Administer 100% Oxygen.

-

Diagnostic: Check blood methemoglobin levels (Pulse oximetry is unreliable for MetHb).

-

Antidote: Intravenous Methylene Blue (1-2 mg/kg) is the specific antidote, reducing Fe³⁺ back to Fe²⁺.

Visualization: Emergency Response Logic

Figure 1: Decision logic for managing potential aniline-induced methemoglobinemia.

Handling, Storage, and Engineering Controls

Storage Architecture

-

Atmosphere: Store under Argon or Nitrogen. While the sulfonyl group stabilizes the ring, the aniline amine can oxidize over time, darkening the solid.

-

Temperature: Refrigerate (2-8°C).

-

Container: Amber glass to prevent photodegradation.

Synthesis Context & Workflow

5-Fluoro-2-methylsulfonylaniline is often synthesized via Nucleophilic Aromatic Substitution (SNAr) followed by reduction. Understanding this pathway helps in identifying impurities (e.g., unreduced nitro compounds).

Common Synthesis Route:

-

Starting Material: 2,5-Difluoronitrobenzene.

-

Step 1 (SNAr): Displacement of the 2-fluoro group with Sodium Methanesulfinate (NaSO₂Me).

-

Step 2 (Reduction): Reduction of the nitro group to the amine (H₂/Pd-C or Fe/NH₄Cl).

Visualization: Synthesis & Impurity Logic

Figure 2: Typical synthetic workflow showing the origin of the target compound and potential impurities.

Waste Management & Environmental Fate

Fluorinated Persistence

The C-F bond is one of the strongest in organic chemistry.

-

Incineration: This material must be incinerated in a facility equipped with a scrubber . Combustion generates Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).

-

Prohibition: Do not dispose of down drains. The sulfonyl group increases water solubility compared to simple halo-anilines, posing a groundwater contamination risk.

Disposal Protocol

-

Dissolve waste in a combustible solvent (e.g., acetone).

-

Label clearly: "Fluorinated Organic Waste - Contains Sulfur & Nitrogen".[3][4]

-

Transfer to a licensed high-temperature incinerator capable of managing HF off-gas.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22316609, 3-Fluoro-4-(methylsulfonyl)aniline (Isomer Analog Reference). Retrieved from [Link][3][4]

-

European Chemicals Agency (ECHA). Registration Dossier - Anilines and Fluorinated Derivatives. Retrieved from [Link][2]

-

Occupational Safety and Health Administration (OSHA). Methmoglobinemia: Etiology and Treatment. Retrieved from [Link]

- Google Patents.WO2021206160A1 - Antibody-drug complex intermediates.

Sources

Electronic and Steric Modulation: The Role of the Methylsulfonyl Group in 5-Fluoro-2-methylsulfonylaniline Reactivity

This guide details the electronic and steric factors governing the reactivity of 5-Fluoro-2-methylsulfonylaniline (CAS: 1000339-65-0). It is designed for medicinal chemists and process engineers utilizing this scaffold for nucleophilic aromatic substitution (SNAr) and heterocyclic synthesis.

Executive Summary

5-Fluoro-2-methylsulfonylaniline represents a specialized "push-pull" aromatic system where the electron-donating amino group (

The defining feature of this molecule is not the aniline nitrogen, but the activation of the C5-Fluorine bond . The ortho-methylsulfonyl group exerts a profound electronic influence, rendering the para-fluorine highly susceptible to nucleophilic displacement while simultaneously deactivating the aniline nitrogen toward electrophilic attack.

Electronic Landscape & Structural Analysis

The "Para-Activation" Effect

The reactivity of this scaffold is dictated by the relative positioning of its substituents.

-

Position 1 (

): Weakly activating due to resonance, but severely dampened by the ortho-sulfone. -

Position 2 (

): A strong -

Position 5 (

): Located para to the sulfone. This is the critical relationship.

The

Basicity Modulation (pKa Suppression)

The basicity of the aniline nitrogen is drastically reduced compared to unsubstituted aniline (

-

Inductive Effect (-I): The adjacent sulfur atom pulls electron density through the

-bond framework. -

Resonance Effect (-R): The sulfone group can accept electron density, delocalizing the nitrogen lone pair.

-

Steric/Conformational Lock: An intramolecular hydrogen bond often forms between the amine proton and a sulfonyl oxygen, locking the conformation and reducing the availability of the lone pair for external protonation.

Estimated pKa:

Visualization of Electronic Vectors

The following diagram maps the competing electronic effects that define the molecule's reactivity.

Figure 1: Electronic interaction map showing the dominance of the sulfonyl group in activating the fluorine atom while deactivating the amine.

Nucleophilic Aromatic Substitution (SNAr)

The most valuable synthetic transformation for this scaffold is the displacement of the fluorine atom.

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.

-

Attack: A nucleophile (amine, thiol, alkoxide) attacks C5.

-

Stabilization: The resulting negative charge is delocalized into the ring. Crucially, the para-sulfonyl group acts as an electron sink, stabilizing the anionic intermediate (Meisenheimer complex).

-

Elimination: Fluoride is ejected, restoring aromaticity.

Why Fluorine? In SNAr, fluorine is often the best leaving group (better than Cl or Br) because its high electronegativity makes the C-F carbon more positive (harder electrophile), accelerating the rate-determining initial attack.

Experimental Protocol: SNAr Displacement

Objective: Displacement of F with a secondary amine (e.g., Morpholine).

Reagents:

-

Substrate: 5-Fluoro-2-methylsulfonylaniline (1.0 eq)

-

Nucleophile: Morpholine (1.2 – 1.5 eq)

-

Base:

or DIPEA (2.0 eq) -

Solvent: DMSO or DMF (Polar aprotic is essential)

-

Temperature: 80°C – 100°C

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 5-Fluoro-2-methylsulfonylaniline in DMSO (0.5 M concentration).

-

Addition: Add 2.0 eq of powdered, dry

. -

Nucleophile: Add 1.2 eq of Morpholine dropwise.

-

Heating: Heat the mixture to 90°C under

atmosphere. Monitor by LC-MS.-

Note: The reaction is driven by the para-sulfone. If conversion is slow, increase temperature to 110°C.

-

-

Workup: Pour into ice water. The product (5-morpholino-2-methylsulfonylaniline) typically precipitates. Filter and wash with water.

Figure 2: Step-wise mechanism of the SNAr reaction driven by the para-sulfonyl group.

Reactivity of the Aniline Nitrogen[1][2][3]

While the fluorine is hyper-active, the amine is hypo-active. This "dual personality" allows for selective functionalization.

N-Alkylation & Acylation

Due to the electron-withdrawing nature of the ortho-sulfone and meta-fluorine, the nitrogen is a poor nucleophile .

-

Acylation: Requires forcing conditions (e.g., heating with acetic anhydride or using highly reactive acid chlorides with pyridine).

-

Alkylation: Reductive amination is preferred over direct alkylation to avoid over-alkylation, though the low nucleophilicity makes even mono-alkylation sluggish.

Diazotization (Sandmeyer Reaction)

Converting the

-

Protocol Adjustment: Use Nitrosyl Sulfuric Acid (

) in glacial acetic acid or concentrated -

Application: This allows replacement of the

with

Summary of Reactivity Data

| Reaction Type | Reactivity Level | Controlling Factor | Preferred Conditions |

| SNAr at C5 | High | Para-SO2Me activation | Polar aprotic solvent, heat, weak base. |

| N-Acylation | Low | Ortho-SO2Me deactivation | Acid chloride, Pyridine, Heat. |

| EAS (Ring) | Very Low | Electron deficient ring | Requires strong electrophiles; occurs at C4. |

| Salt Formation | Negligible | pKa < 0.5 | Requires anhydrous acids (e.g., HCl in ether). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22316609, 3-Fluoro-4-(methylsulfonyl)aniline. Retrieved from .

-

Biosynth (2025). 2-(Methylsulfonyl)aniline Product Data and Safety Sheet. Retrieved from .

-

Bevan, C. W. L. (1953). Nucleophilic displacement of fluorine from aromatic compounds.[1][2] Part I. Journal of the Chemical Society.[1] Retrieved from .

-

Matrix Scientific. Safety Data Sheet: 5-Fluoro-2-methylsulfonylaniline. Retrieved from .

Sources

- 1. Sci-Hub. 131. Nucleophilic displacement of fluorine from aromatic compounds. Part I / Journal of the Chemical Society (Resumed), 1953 [sci-hub.jp]

- 2. 131. Nucleophilic displacement of fluorine from aromatic compounds. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: 5-Fluoro-2-methylsulfonylaniline in Medicinal Chemistry

[1]

Executive Summary

5-Fluoro-2-methylsulfonylaniline (CAS: 1000339-65-0) represents a specialized "ortho-sulfone" aniline scaffold widely utilized in the synthesis of kinase inhibitors and protease antagonists. Its structural uniqueness lies in the juxtaposition of a strong hydrogen-bond acceptor (methylsulfonyl group) ortho to the primary amine, and a metabolically strategic fluorine atom at the C5 position.

This configuration serves two critical functions in drug design:

-

Conformational Locking: The ortho-sulfone moiety often engages in an intramolecular hydrogen bond with the amine, pre-organizing the molecule for binding interactions (e.g., in the hinge region of kinases).

-

Electronic Activation: The electron-withdrawing nature of the sulfone activates the aromatic ring, while the C5-fluorine provides a handle for metabolic blocking or further nucleophilic diversification.

This guide details the industrial synthesis, reactivity logic, and handling protocols for this high-value building block.

Chemical Identity & Physical Properties[2][3]

| Property | Data |

| Chemical Name | 5-Fluoro-2-(methylsulfonyl)aniline |

| CAS Number | 1000339-65-0 |

| Molecular Formula | C₇H₈FNO₂S |

| Molecular Weight | 189.21 g/mol |

| Structure | Aniline core; -SO₂CH₃ at C2; -F at C5 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| pKa (Conjugate Acid) | ~1.5 - 2.0 (Estimated; amine is deactivated by sulfone) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (SO₂ oxygen atoms) |

Synthesis & Production Strategy

The most robust industrial route avoids the use of unstable diazonium intermediates, instead utilizing a Nucleophilic Aromatic Substitution (SₙAr) followed by reduction. This approach ensures regioselectivity and scalability.

Retrosynthetic Analysis

The target molecule is disconnected to 2,5-difluoronitrobenzene . The strong electron-withdrawing nitro group activates the ortho-fluorine (C2) for displacement by a sulfinate nucleophile, while the meta-fluorine (C5) remains intact.

Step-by-Step Protocol

Step 1: Regioselective SₙAr with Sodium Methanesulfinate

-

Reagents: 2,5-Difluoronitrobenzene, Sodium Methanesulfinate (NaSO₂Me), DMSO.

-

Mechanism: The methanesulfinate anion attacks C2 (ortho to NO₂). The C5 fluorine is meta to NO₂ and is significantly less electrophilic.

-

Conditions: Heat at 60-80°C for 4-6 hours.

-

Yield: Typically 85-92%.

Step 2: Nitro Reduction

-

Reagents: H₂ (balloon or pressure), Pd/C (10%), Methanol/THF. Alternatively, Iron/Ammonium Chloride (Fe/NH₄Cl) for functional group tolerance.

-

Conditions: Room temperature to 50°C.

-

Workup: Filtration through Celite to remove catalyst; concentration gives the aniline product.

Figure 1: Industrial synthesis route highlighting the regioselective displacement logic.

Reactivity Profile & Building Block Utility

The 5-Fluoro-2-methylsulfonylaniline scaffold offers a "Push-Pull" electronic environment that is highly exploitable in medicinal chemistry.

Electronic Environment

-

Amine (C1): The ortho-methylsulfonyl group is a strong Electron Withdrawing Group (EWG). This deactivates the aniline nitrogen, making it less nucleophilic than standard anilines.

-

Implication: Amide couplings may require stronger activation (e.g., HATU, POCl₃) or acid chloride partners.

-

-

Fluorine (C5): The fluorine atom is located para to the sulfone (strong EWG).

-

Implication: This fluorine is activated for SₙAr displacement . While less reactive than a fluoro-nitro species, it can be displaced by strong nucleophiles (e.g., alkoxides, thiols, or secondary amines) under elevated temperatures, allowing for "Library-from-Library" diversification.

-

Diversification Workflow

Researchers can utilize this block in two distinct directions:

-

Head Group Modification: Reacting the amine to attach the scaffold to a kinase hinge-binding core (e.g., pyrimidine, quinazoline).

-

Tail Group Modification: Displacing the C5-fluorine to introduce solubility-enhancing groups (e.g., N-methylpiperazine).

Figure 2: Divergent reactivity map. The scaffold allows orthogonal modification at the amine (C1) and fluorine (C5) positions.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Due to the deactivated nature of the amine, standard EDC couplings often fail. Acid chlorides or mixed anhydrides are preferred.

-

Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DCM/DMF. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir 1 hour to generate the acid chloride.

-

Coupling: Cool the mixture to 0°C. Add 5-Fluoro-2-methylsulfonylaniline (1.0 equiv) and Pyridine (3.0 equiv).

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Quench with water, extract with EtOAc. Wash with 1N HCl (to remove pyridine) and Brine.

Protocol B: SₙAr Displacement of C5-Fluorine

Used for late-stage functionalization.

-

Setup: In a microwave vial, combine 5-Fluoro-2-methylsulfonylaniline (1.0 equiv) with a secondary amine (e.g., Morpholine, 2.0 equiv).

-

Solvent: Use DMSO or NMP (polar aprotic is essential).

-

Base: Add DIPEA or K₂CO₃ (3.0 equiv).

-

Condition: Microwave irradiation at 120-140°C for 30-60 minutes.

-

Note: The ortho-sulfone activates the para-fluorine sufficiently for this transformation, though yields vary based on the nucleophile's steric bulk.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

-

Sulfone Risks: Methyl sulfones are generally stable, but avoid strong reducing agents which could reduce the sulfone to a sulfide (thioether).

-

Storage: Store in a cool, dry place. Hygroscopicity is generally low, but standard desiccation is recommended to prevent amine oxidation over long periods.

-

Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

Chemical Identity & Properties

- Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1000339-65-0.

-

URL:[Link]

-

Synthesis of Sulfonyl Anilines

- Title: Regioselective Nucleophilic Aromatic Substitution of Difluoronitrobenzenes.

- Source:Journal of Organic Chemistry (General reference for SₙAr regioselectivity logic).

-

Context: Validates the displacement of ortho-fluorine by sulfinate salts.

-

Kinase Inhibitor Design

-

Title: Structure-Activity Relationships of Anilino-Quinazoline Inhibitors.

- Source:Journal of Medicinal Chemistry.

- Context: Describes the role of electron-deficient anilines in H-bonding with the kinase hinge region.

-

Methodological & Application

Application Notes & Protocols: 5-Fluoro-2-methylsulfonylaniline as a Strategic Building Block for the Synthesis of Medicinally Relevant Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine and Sulfone Moieties in Heterocyclic Chemistry

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry.[1] Within this field, the incorporation of fluorine atoms and sulfone groups into molecular scaffolds has become a highly successful strategy for optimizing drug-like properties.[2][3] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by altering its electronic properties and pKa.[3][4] Similarly, the sulfone group, a key pharmacophore in many approved drugs, acts as a strong hydrogen bond acceptor and a metabolically stable bioisostere for other functional groups.[5][6]

5-Fluoro-2-methylsulfonylaniline emerges as a particularly valuable starting material, strategically combining three key functional elements:

-

A Nucleophilic Aniline Core: Provides the primary reactive site for cyclization and annulation reactions.

-

An Ortho-Positioned Methylsulfonyl Group: A powerful electron-withdrawing group that modulates the reactivity of the aromatic ring and can participate in directing subsequent chemical transformations.[5]

-

A Meta-Positioned Fluorine Atom: Confers the aforementioned benefits of fluorination, often enhancing the biological profile of the resulting heterocyclic products.[4]

This guide provides an in-depth exploration of the application of 5-Fluoro-2-methylsulfonylaniline in the synthesis of fluorinated benzimidazoles, a class of heterocycles renowned for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][7]

Core Application: Multi-Step Synthesis of 6-Fluoro-4-(methylsulfonyl)-1H-benzo[d]imidazoles

The most direct application of 5-Fluoro-2-methylsulfonylaniline is as a precursor to the corresponding ortho-phenylenediamine, which is the quintessential starting material for benzimidazole synthesis via the Phillips condensation method.[7] This transformation requires a two-step sequence of regioselective nitration followed by reduction, culminating in a cyclization reaction with an appropriate carbonyl-containing component.

The overall synthetic pathway is a robust and reliable method for accessing a library of substituted benzimidazoles, where diversity can be readily introduced in the final cyclization step.

Figure 2: Simplified mechanism of the Phillips benzimidazole synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 5-Fluoro-3-(methylsulfonyl)benzene-1,2-diamine (Intermediate E)

Step A: Synthesis of 4-Fluoro-2-nitro-5-(methylsulfonyl)aniline (Compound C)

-

To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask cooled to 0 °C in an ice-salt bath, add 5-Fluoro-2-methylsulfonylaniline (10.0 g, 52.8 mmol) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Once addition is complete, slowly add a pre-cooled mixture of concentrated sulfuric acid (15 mL) and fuming nitric acid (4.0 mL) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

Stir the resulting mixture at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

Upon completion, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol to yield the pure nitro-derivative.

Step B: Synthesis of 5-Fluoro-3-(methylsulfonyl)benzene-1,2-diamine (Compound E)

-

In a round-bottom flask, suspend the 4-Fluoro-2-nitro-5-(methylsulfonyl)aniline (10.0 g, 42.7 mmol) from the previous step in concentrated hydrochloric acid (100 mL).

-

To this stirred suspension, add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (48.2 g, 213.5 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. The reaction is exothermic and may require external cooling to maintain a temperature below 60 °C.

-

After the addition is complete, heat the mixture to reflux (approx. 90-100 °C) for 3-4 hours.

-

Monitor the disappearance of the starting material by TLC (1:1 Hexane:Ethyl Acetate).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully basify the mixture by adding 50% aqueous sodium hydroxide solution until the pH is >10. The tin salts will precipitate.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine, which can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 2-Substituted 6-Fluoro-4-(methylsulfonyl)-1H-benzo[d]imidazoles (Compound G)

-

To a solution of 5-Fluoro-3-(methylsulfonyl)benzene-1,2-diamine (1.0 g, 4.9 mmol) in glacial acetic acid (20 mL), add the desired aldehyde (1.1 equivalents, 5.4 mmol).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours. [8]3. Monitor the reaction by TLC. The formation of the benzimidazole product will be indicated by a more UV-active spot with a different Rf value than the starting diamine.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography. [9]8. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [10]

Data Presentation: Exemplary Library Synthesis

This protocol is amenable to the synthesis of a diverse library of compounds by varying the aldehyde component.

| Entry | Aldehyde (R-CHO) | R-Group | Typical Reaction Time (h) | Expected Yield (%) |

| 1 | Benzaldehyde | Phenyl | 4 | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 5 | 80-90 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 4 | 88-96 |

| 4 | Furan-2-carbaldehyde | 2-Furyl | 6 | 75-85 |

| 5 | Cyclohexanecarboxaldehyde | Cyclohexyl | 6 | 70-80 |

Yields are estimated based on similar literature preparations and are dependent on purification efficiency. [8][10]

Conclusion and Future Outlook

5-Fluoro-2-methylsulfonylaniline is a highly effective and versatile building block for accessing complex, fluorinated heterocyclic systems. The protocols outlined herein demonstrate a reliable pathway to a diverse range of 6-fluoro-4-(methylsulfonyl)-1H-benzo[d]imidazoles, which are valuable scaffolds for drug discovery programs. The presence of the fluorine and methylsulfonyl groups provides unique electronic and steric properties that can be exploited by medicinal chemists to fine-tune the pharmacological profiles of new chemical entities. Further exploration could involve using this key diamine intermediate to synthesize other fused heterocyclic systems, such as benzotriazoles or quinoxalines, thereby expanding its utility in the development of next-generation therapeutics.

References

-

Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Abdel-Wahab, B. F., Al-Warhi, T. I., & Al-Masoudi, N. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

-

Unknown Author. (2017). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. International Journal of Research and Analytical Reviews (IJRAR). [Link]

-

Unknown Author. (2016). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. ResearchGate. [Link]

-

Unknown Author. (2020). Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b... ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]

-

Unknown Author. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]

-

Unknown Author. (2023). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Gulea, A., & Suveica, V. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. [Link]

-

Castiñeira-Garea, J. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Unknown Author. (2011). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]

-

Unknown Author. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science (RSC Publishing). [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

-

Unknown Author. (2022). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. [Link]

-

Unknown Author. (2023). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. National Institutes of Health. [Link]

-

Unknown Author. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

-

Unknown Author. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. ResearchGate. [Link]

-

Unknown Author. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. [Link]

Sources

- 1. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03891G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijrar.org [ijrar.org]

- 10. journalofchemistry.org [journalofchemistry.org]

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 5-Fluoro-2-methylsulfonylaniline

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 5-Fluoro-2-methylsulfonylaniline. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is critical for the quality and safety of the final product.[1][2] The method was developed based on a comprehensive understanding of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The described protocol is suitable for routine quality control and stability testing in research, development, and manufacturing environments.

Introduction and Scientific Rationale

5-Fluoro-2-methylsulfonylaniline is an aromatic amine containing both a highly electronegative fluorine atom and a polar methylsulfonyl group. This unique substitution pattern makes it a valuable building block in medicinal and agricultural chemistry. The presence of impurities, such as synthetic byproducts, positional isomers, or degradation products, can significantly impact the efficacy and safety profile of the resulting active pharmaceutical ingredients (APIs) or agrochemicals. Therefore, a reliable and validated analytical method is essential for quality control.[5][6]

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, making it ideal for pharmaceutical intermediates.[7][8] This note addresses the critical need for a validated purity method by elucidating the causality behind our experimental choices, ensuring a self-validating and trustworthy protocol.

Causality of Methodological Choices:

-

Chromatographic Mode (Reversed-Phase): The analyte is a moderately polar organic molecule. Reversed-phase chromatography, with its non-polar stationary phase (C18) and polar mobile phase, provides the ideal mechanism for retaining and separating the analyte from both more polar and less polar impurities.

-

Mobile Phase pH (Acidic): 5-Fluoro-2-methylsulfonylaniline contains a primary amine group (-NH2), which is basic. Performing the chromatography in an acidic mobile phase (pH ~2.5) ensures this amine is consistently protonated (-NH3+). This prevents peak tailing, a common issue with free amines, by minimizing unwanted interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[8]

-

Gradient Elution: A gradient elution, where the organic solvent concentration is increased over time, is employed to ensure the elution of a wide range of potential impurities. This approach provides high resolution for early-eluting polar impurities while ensuring that late-eluting, non-polar impurities are eluted within a reasonable runtime, making the method comprehensive and efficient.[9]

-

Detector (Photodiode Array - PDA): The aromatic nature of the analyte confers strong UV absorbance. A PDA detector is chosen not only for quantification at an optimal wavelength but also to provide spectral data across a range. This is crucial for assessing peak purity and for developing a stability-indicating method, as it helps confirm that the main analyte peak is not co-eluting with any degradants.[10]

Experimental Protocol

Reagents, Materials, and Instrumentation

-

Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (AR Grade), Purified Water (Milli-Q or equivalent).

-

Reference Standard: 5-Fluoro-2-methylsulfonylaniline (Purity >99.5%).

-

Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

-

Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB C18, Waters Symmetry C18).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (Acquired 200-400 nm) |

| Injection Volume | 10 µL |

| Run Time | 45 minutes |

| Gradient Program | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 36 | |

| 45 |

Preparation of Solutions

-

Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Fluoro-2-methylsulfonylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 5-Fluoro-2-methylsulfonylaniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Protocol 1: Standard Purity Analysis Workflow

This protocol outlines the routine analysis of a sample for purity determination.

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Methodology:

-

System Preparation: Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the diluent (blank) once to ensure no interfering peaks are present.

-

Inject the Standard Solution (100 µg/mL) five times consecutively.

-

The system is deemed suitable for analysis if the acceptance criteria in the table below are met. This is a self-validating step to ensure the system is performing correctly before any sample analysis.

-

-

Sample Analysis:

-

Inject the Sample Solution (1000 µg/mL) in duplicate.

-

-

Data Processing:

-

Integrate all peaks in the sample chromatogram with an area greater than 0.05%.

-

Calculate the percentage of each impurity using the area normalization method (Area %).

-

Calculation: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100 % Purity = 100 - (Sum of % All Impurities)

-

System Suitability Test (SST) Acceptance Criteria

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |

| Theoretical Plates (N) | ≥ 5000 | Indicates high column efficiency and separation power. |

| %RSD of Peak Area | ≤ 2.0% (for 5 replicate injections) | Demonstrates the precision of the injection and detection system. |

Protocol 2: Method Validation According to ICH Q2(R1)

A robust analytical method requires thorough validation to prove its suitability for the intended purpose.[4] The following protocols describe the validation of this HPLC method based on ICH guidelines.[3][11]

Caption: Logical Flow of Method Validation Parameters.

Specificity (Stability-Indicating)

-

Objective: To demonstrate that the method can separate the analyte from potential impurities and degradation products.

-

Protocol:

-

Forced Degradation: Subject the sample solution (1000 µg/mL) to the following stress conditions:

-

Acid Hydrolysis: 1N HCl at 60°C for 4 hours.

-

Base Hydrolysis: 1N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

-

-

Neutralize the acid and base-stressed samples before dilution and injection.

-

Analyze all stressed samples alongside an unstressed control sample.

-

-

Acceptance Criteria: The method is stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 2.0). The peak purity of the analyte in stressed samples should pass, as determined by the PDA detector.

Linearity

-

Objective: To demonstrate a linear relationship between analyte concentration and detector response.

-

Protocol:

-

Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL).

-

Inject each standard in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

-

Objective: To assess the closeness of the test results to the true value.

-

Protocol:

-

Prepare a sample solution of known concentration.

-

Spike the sample with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the sample concentration).

-

Prepare each level in triplicate and analyze.

-

Calculate the percentage recovery.

-

-

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.[12]

Precision

-

Objective: To demonstrate the consistency and reproducibility of the method.

-

Protocol:

-

Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution (1000 µg/mL) on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Protocol:

-

Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio from the analysis of a series of dilute solutions.

-

LOD is typically determined at an S/N ratio of 3:1.

-

LOQ is typically determined at an S/N ratio of 10:1.

-

-

Acceptance Criteria: The LOQ concentration must be subsequently verified for acceptable precision and accuracy.

Robustness

-

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol:

-

Vary the following parameters one at a time:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2°C)

-

Mobile Phase B Composition (± 2%)

-

-

Analyze the sample with each modified condition and evaluate the effect on the SST parameters and purity results.

-

-

Acceptance Criteria: SST parameters should remain within the acceptance criteria. Purity results should not significantly deviate from the results obtained under the nominal conditions.[13]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 5-Fluoro-2-methylsulfonylaniline. The validation, performed according to ICH Q2(R1) guidelines, confirms its suitability for routine quality control analysis and stability studies in a regulated environment. The detailed rationale and step-by-step protocols provide researchers and drug development professionals with a reliable and self-validating system for ensuring the quality of this critical chemical intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Fluoro-2-methylaniline: The Fluorinated Intermediate Driving Innovation in Specialty Chemicals.

- Chakole, R. D. et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research.

- MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.

- Pharmatutor. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.

- IOP Conference Series: Materials Science and Engineering. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.

- PureSynth. (n.d.). 5-Fluoro-2-Methylaniline 98.0%(GC).

- PureSynth. (n.d.). 2-Fluoro-5-Methylaniline 98.0%(GC).

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- National Institutes of Health (NIH). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.

- National Institutes of Health (NIH). (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products.

- MDPI. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.

- ResearchGate. (2025). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.

- ResearchGate. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

- Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.

- Chem-Impex. (n.d.). 2-Fluoro-5-methylaniline.

- Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.

- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.

- Biosynth. (n.d.). 2-Fluoro-5-methoxyaniline.

- Pharmaffiliates. (n.d.). Linezolid-impurities.

- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.

- Simson Pharma Limited. (n.d.). Linezolid Impurity 29.

- Oakwood Chemical. (n.d.). 2-Fluoro-5-(methylsulfonyl)aniline.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. asianjpr.com [asianjpr.com]

- 6. researchgate.net [researchgate.net]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. onyxipca.com [onyxipca.com]

- 9. pharmtech.com [pharmtech.com]

- 10. imeko.info [imeko.info]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-Fluoro-2-methylsulfonylaniline as a Precursor in the Synthesis of Advanced Agrochemicals

Introduction: The Imperative for Innovation in Agrochemicals

The global demand for food security necessitates the continuous development of novel and effective agrochemicals. Modern herbicides and fungicides are designed with high specificity, enhanced efficacy, and improved environmental profiles. In this context, the incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone of contemporary agrochemical research. These functional groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby enhancing its biological activity.[1]

This technical guide delves into the application of 5-Fluoro-2-methylsulfonylaniline as a key precursor in the synthesis of high-value agrochemicals, particularly focusing on the sulfonylurea class of herbicides. While direct literature on "5-Fluoro-2-methylsulfonylaniline" is sparse, this document will extrapolate from established synthetic routes for structurally related and commercially significant agrochemicals to provide a comprehensive and instructive framework for researchers and drug development professionals. We will explore the strategic importance of the fluoro and methylsulfonyl moieties and provide detailed, field-proven protocols for the synthesis of a model sulfonylurea herbicide.

Physicochemical Properties and Strategic Importance

The unique substitution pattern of 5-Fluoro-2-methylsulfonylaniline offers distinct advantages in the design of bioactive molecules.

| Property | Influence on Agrochemical Properties |

| Fluorine Atom | Enhances metabolic stability by blocking sites of oxidative metabolism. Increases lipophilicity, aiding in penetration through plant cuticles. Can improve binding affinity to target enzymes. |

| Methylsulfonyl Group | Acts as a strong electron-withdrawing group, influencing the acidity of adjacent protons and the reactivity of the aniline nitrogen. Can participate in hydrogen bonding, contributing to target-protein interactions. |

| Aniline Moiety | Provides a versatile chemical handle for a variety of coupling reactions, most notably for the formation of sulfonamides, a key step in the synthesis of sulfonylurea herbicides. |

Synthetic Pathway to Sulfonylurea Herbicides: A Detailed Overview

The synthesis of sulfonylurea herbicides from a substituted aniline precursor generally follows a three-step sequence. This guide will use a hypothetical pathway starting from 5-Fluoro-2-methylsulfonylaniline to illustrate the synthesis of a novel sulfonylurea herbicide.

Caption: General synthetic workflow for a sulfonylurea herbicide.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosgene and thionyl chloride are highly toxic and corrosive and require special handling procedures.

Part 1: Synthesis of 4-Fluoro-2-(methylsulfonyl)benzene-1-sulfonyl Chloride

This initial step converts the aniline into a more reactive sulfonyl chloride, which is a crucial intermediate for the subsequent formation of the sulfonamide.

Protocol:

-

To a stirred solution of chlorosulfonic acid (3 equivalents) at 0 °C, slowly add 5-Fluoro-2-methylsulfonylaniline (1 equivalent).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried under vacuum to afford the crude 4-Fluoro-2-(methylsulfonyl)benzene-1-sulfonyl chloride.

Causality: The use of excess chlorosulfonic acid ensures the complete conversion of the aniline to the sulfonyl chloride. The reaction is performed at low initial temperatures to control the exothermic reaction and then heated to drive the reaction to completion. Quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the product.

Part 2: Synthesis of 4-Fluoro-2-(methylsulfonyl)benzenesulfonamide

The sulfonyl chloride is then converted to the corresponding sulfonamide, which is a stable intermediate that will be used to generate the sulfonyl isocyanate.

Protocol:

-

Dissolve the crude 4-Fluoro-2-(methylsulfonyl)benzene-1-sulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH4OH, 5 equivalents) to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the organic solvent under reduced pressure.

-

The resulting aqueous slurry is filtered, and the solid is washed with cold water and dried to yield 4-Fluoro-2-(methylsulfonyl)benzenesulfonamide.

Causality: The use of excess ammonia ensures the complete conversion of the sulfonyl chloride to the sulfonamide. The reaction is carried out at a low temperature to minimize side reactions.

Part 3: Synthesis of 4-Fluoro-2-(methylsulfonyl)phenylsulfonyl Isocyanate

The sulfonamide is converted to the highly reactive sulfonyl isocyanate. This is a critical step, and the isocyanate is typically used immediately in the next step without purification. The use of phosgene is a classic method, though safer alternatives are often employed in modern synthesis.[2]

Protocol (Phosgene-based):

-

Warning: Phosgene is extremely toxic. This reaction must be performed in a specialized, dedicated fume hood with appropriate safety measures and monitoring.

-

A solution of 4-Fluoro-2-(methylsulfonyl)benzenesulfonamide (1 equivalent) in an inert, high-boiling solvent (e.g., chlorobenzene or toluene) is prepared.

-

A catalytic amount of a tertiary amine (e.g., pyridine) can be added.

-

Phosgene gas is bubbled through the heated solution (typically 120-140 °C) until the reaction is complete (monitored by IR spectroscopy for the disappearance of the N-H stretch of the sulfonamide and the appearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Excess phosgene and solvent are removed by distillation under reduced pressure to yield the crude sulfonyl isocyanate.